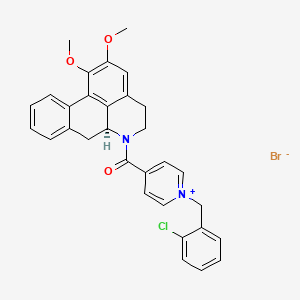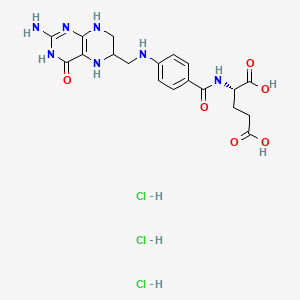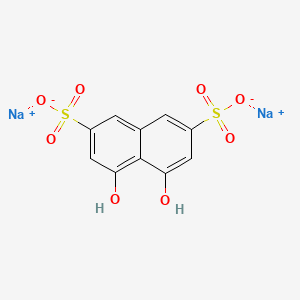![molecular formula C26H39Cl3N4O2 B12367295 (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)
(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate tetracyclic structure, which includes a cyclopropylmethyl group and a pyrazolyl ethyl side chain. The presence of multiple functional groups and stereocenters makes it a subject of interest for synthetic chemists and researchers in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic core, introduction of the cyclopropylmethyl group, and attachment of the pyrazolyl ethyl side chain. The reaction conditions typically involve the use of strong bases, protecting groups, and selective deprotection steps to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production while maintaining high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
The compound (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form different stereoisomers or to remove specific functional groups.
Substitution: The pyrazolyl ethyl side chain can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce new functional groups to the pyrazolyl ethyl side chain.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied to understand its effects on cellular processes. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its complex structure suggests it may interact with multiple targets, making it a candidate for drug discovery efforts aimed at treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may enable the creation of novel products with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the biological context and the specific targets it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tetracyclic molecules with functional groups that allow for diverse chemical modifications. Examples include:
- (1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride
- Glutaminase Inhibitor, Compound 968
- Various sulfur compounds
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups. These features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H39Cl3N4O2 |
|---|---|
Peso molecular |
546.0 g/mol |
Nombre IUPAC |
(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride |
InChI |
InChI=1S/C26H36N4O2.3ClH/c1-19-16-27-30(17-19)13-12-28-9-6-25-7-11-29(18-20-2-3-20)24(26(25,32)8-10-28)14-21-4-5-22(31)15-23(21)25;;;/h4-5,15-17,20,24,31-32H,2-3,6-14,18H2,1H3;3*1H/t24-,25+,26-;;;/m1.../s1 |
Clave InChI |
WSTGETGBQZPLRS-CJOCRJRBSA-N |
SMILES isomérico |
CC1=CN(N=C1)CCN2CC[C@@]34CCN([C@@H]([C@@]3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |
SMILES canónico |
CC1=CN(N=C1)CCN2CCC34CCN(C(C3(CC2)O)CC5=C4C=C(C=C5)O)CC6CC6.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)


